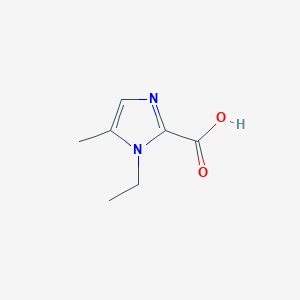
2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride
Overview
Description
“2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride” is a chemical compound used in scientific research . It has a molecular weight of 223.65 and its molecular formula is C9H12ClF2NO .
Molecular Structure Analysis
The InChI code for “2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride” is 1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Structural Analyses and Applications in Crystallography
Research on similar compounds to 2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride has been conducted, focusing on their structural analyses and potential applications in crystallography. For instance, studies have reported the crystal structures of various 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, emphasizing the importance of these compounds in understanding molecular conformations and interactions. These analyses contribute to a deeper comprehension of molecular structures and their applications in designing new materials and pharmaceuticals (Nitek et al., 2020).
Enzymatic Strategies and Synthesis
Enzymatic strategies have been developed for the synthesis of enantioenriched derivatives of similar compounds, demonstrating the potential for these molecules in pharmaceutical synthesis. Specifically, biotransamination and lipase-mediated reactions have been employed to achieve high selectivity in producing enantiomers of interest, highlighting the role of these compounds in developing antimicrobial agents and other pharmaceuticals (Mourelle-Insua et al., 2016).
Spectroscopic Characterization and Drug Enforcement
Spectroscopic characterization of cathinone derivatives, including compounds structurally related to 2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride, has been carried out to assist in drug enforcement and regulatory activities. These studies provide valuable information for the identification and control of potentially illicit substances, contributing to public health and safety efforts (Kuś et al., 2016).
Polymer-based Drug Delivery Systems
Research on vinyl ether type polymeric prodrugs highlights the potential of using derivatives of 2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride in drug delivery systems. These studies explore the synthesis and evaluation of polymeric prodrugs, aiming to improve the therapeutic efficacy and safety profiles of non-steroidal anti-inflammatory drugs (NSAIDs) and other medications (Babazadeh, 2008).
Safety And Hazards
The safety information available indicates that “2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride” may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-(2,4-difluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(5-12)13-9-3-2-7(10)4-8(9)11;/h2-4,6H,5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAZVITRMLBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=C(C=C(C=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)


![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)

